4-Amino-5-methylhex-2-ynoic acid

Description

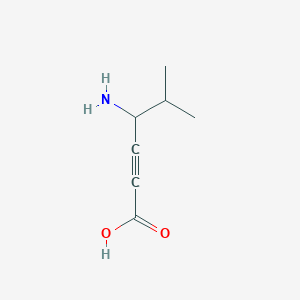

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-amino-5-methylhex-2-ynoic acid |

InChI |

InChI=1S/C7H11NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,8H2,1-2H3,(H,9,10) |

InChI Key |

IOCLGOVVJYZQFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Amino Acids and Analogs

General Synthetic Routes for Amino-Substituted Hexenoic/Hexynoic Acids

General strategies for the synthesis of amino acids often involve the formation of the key α-amino acid moiety through various carbon-carbon and carbon-nitrogen bond-forming reactions. These methods can be adapted for the synthesis of the target molecule.

Alkylation of a glycine enolate equivalent is a common method for the synthesis of α-amino acids. organic-chemistry.org This approach typically involves the use of a glycine derivative with a protected amino group, which can be deprotonated to form a nucleophilic carbanion. This carbanion is then reacted with an appropriate alkyl halide. Subsequent hydrolysis of the protecting group and any ester functionalities yields the desired amino acid. khanacademy.org For the synthesis of 4-Amino-5-methylhex-2-ynoic acid, a suitable electrophile would be required to introduce the 5-methylhex-2-ynyl moiety.

Another related method is the amidomalonate synthesis, which is a variation of the malonic ester synthesis. libretexts.org In this procedure, diethyl acetamidomalonate is deprotonated and then alkylated with an alkyl halide. libretexts.org Subsequent hydrolysis and decarboxylation yield the target amino acid. libretexts.orgrsc.org

Base-mediated alkylation of N-tosyl sulfonamides is another relevant technique. monash.edu N-tosyl α-amino acids can be treated with a base and an alkylating agent to introduce a substituent. monash.edu However, the vigorous conditions required for the removal of the tosyl group can be a drawback. monash.edu

| Alkylation-Based Method | General Description | Potential Application for this compound |

| Glycine Enolate Alkylation | Alkylation of a protected glycine enolate with an electrophile. organic-chemistry.org | Requires a suitable 5-methylhex-2-ynyl halide or equivalent electrophile. |

| Amidomalonate Synthesis | Alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation. libretexts.org | The alkylating agent would need to be a derivative of 1-bromo-3-methylbut-1-yne. |

| N-Tosyl Sulfonamide Alkylation | Base-mediated alkylation of an N-tosyl protected amino acid. monash.edu | Could be used to introduce the side chain onto a glycine backbone. |

The Strecker synthesis is a classic method for producing amino acids from aldehydes or ketones. wikipedia.orgmasterorganicchemistry.com The reaction involves the treatment of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. wikipedia.orgmasterorganicchemistry.com The use of a chiral auxiliary or a chiral catalyst can render this reaction asymmetric, providing enantiomerically enriched amino acids. wikipedia.orgacs.orgmdpi.com For this compound, the corresponding aldehyde, 3-methylbut-2-ynal, would be a potential starting material.

The Michael addition is another powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.org In the context of amino acid synthesis, this can involve the conjugate addition of an amine or a glycine enolate equivalent to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.netnih.govacs.org The synthesis of this compound could potentially involve a Michael addition of an amino group to a suitable hexynoate derivative.

| Synthetic Approach | Key Reaction | Relevance to this compound |

| Asymmetric Strecker Synthesis | Addition of cyanide and an amine to an aldehyde, followed by hydrolysis. wikipedia.orgmasterorganicchemistry.com | Could utilize 3-methylbut-2-ynal as the aldehyde precursor. |

| Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated system. wikipedia.org | An amine could be added to a 5-methylhex-2-ynoate ester. |

While the Diels-Alder reaction is a powerful tool for the formation of six-membered rings, its direct application to the linear backbone of this compound is not immediately apparent. However, intramolecular cyclization reactions of functionalized hexynoic acids are known. For instance, 5-hexynoic acid can be cyclized to 3-alkoxy-2-cyclohexenones in the presence of a Lewis acid and an alcohol. nih.govresearchgate.netnih.gov This demonstrates the reactivity of the hexynoic acid backbone under specific conditions. The mechanism involves the conversion of the carboxylic acid to an acyl chloride, which then undergoes a Lewis acid-promoted cyclization. nih.govresearchgate.net While not a direct route to the target amino acid, this chemistry highlights the potential for intramolecular transformations of hexynoic acid derivatives.

Stereoselective Synthesis and Chiral Resolution

The presence of a stereocenter at the C4 position of this compound necessitates stereocontrolled synthetic methods or the resolution of a racemic mixture to obtain enantiomerically pure forms.

Achieving stereoselectivity in amino acid synthesis is a major focus of modern organic chemistry. rsc.orgnih.gov Asymmetric alkylation, as mentioned earlier, can be achieved using chiral phase-transfer catalysts or chiral auxiliaries like hydroxypinanone. nih.gov

Photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of unnatural α-amino acids. rsc.orgchemrxiv.org This method can involve the addition of a radical to a chiral N-sulfinyl imine derived from a glyoxylate, allowing for the construction of highly functionalized amino acids. rsc.orgchemrxiv.org

Crystallization-induced diastereomer transformation (CIDT) is another elegant strategy. acs.org This process relies on the selective crystallization of one diastereomer from an equilibrating mixture in solution, driving the equilibrium towards the desired product. acs.org This has been successfully applied in aza-Michael additions to functionalized acrylic acids. acs.org

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral molecules, including D- and L-amino acids. mdpi.comnih.gov Biocatalysis can be employed in several ways, such as the resolution of racemic mixtures or the direct asymmetric synthesis of the target molecule. nottingham.ac.ukyoutube.com

Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes are particularly versatile in amino acid metabolism and synthesis. kyoto-u.ac.jpnih.gov Engineered PLP enzymes, for example, can be used in synergistic photoredox and pyridoxal radical biocatalysis to create a range of non-canonical amino acids with high stereocontrol. nih.gov Enzymes like tryptophan synthase can be engineered for improved activity with diverse nucleophiles, enabling the synthesis of β-substituted amino acids. nih.gov

Enzymatic resolution is a widely used industrial process. For example, aminoacylase enzymes can selectively hydrolyze the N-acyl group of one enantiomer in a racemic mixture of N-acyl-amino acids, allowing for the separation of the two enantiomers. libretexts.org

Chiral resolution can also be achieved through chromatographic methods using chiral stationary phases (CSPs). sigmaaldrich.comnih.govtaylorfrancis.com This technique allows for the separation of enantiomers based on their differential interactions with the chiral selector of the stationary phase. sigmaaldrich.comnih.gov

| Stereocontrol Method | Principle | Potential Application |

| Asymmetric Catalysis | Use of chiral catalysts to favor the formation of one enantiomer. rsc.orgnih.gov | Asymmetric Strecker synthesis or asymmetric hydrogenation. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. acs.org | Use of a chiral amine in the Strecker reaction. |

| Enzymatic Synthesis | Utilization of enzymes for highly stereoselective transformations. mdpi.comnih.gov | Direct synthesis from a prochiral precursor or resolution of a racemate. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. sigmaaldrich.comnih.govrsc.org | Chromatographic separation or classical resolution with a chiral resolving agent. nih.gov |

| Biocatalysis | The use of natural or engineered enzymes to catalyze chemical reactions. nih.govacs.orgthieme-connect.com | Can provide access to both L- and D-amino acids with high enantiopurity. nih.govnih.gov |

Diastereoselective and Enantioselective Methodologies

The synthesis of specific stereoisomers of this compound, such as the (2S,4R) configuration, requires precise control over the stereochemistry at two chiral centers. usda.gov While direct diastereoselective or enantioselective synthetic routes for this compound are not extensively detailed in the provided search results, analogous enantioselective syntheses of structurally similar compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin), offer valuable insights. nih.gov A key strategy in these syntheses is the use of asymmetric hydrogenation. For instance, a rhodium catalyst with a chiral phosphine ligand like Me-DuPHOS can be employed to hydrogenate a prochiral precursor, a 3-cyano-5-methylhex-3-enoic acid salt, to furnish the desired (S)-enantiomer with high enantiomeric excess. nih.gov This approach, which establishes one chiral center, could potentially be adapted for the synthesis of this compound by starting with an appropriate unsaturated precursor. Subsequent stereocontrolled introduction of the second chiral center would be necessary to achieve the desired diastereomer.

Synthesis of Protected and Derivatized Forms

The manipulation of this compound in synthetic schemes, particularly for peptide synthesis, necessitates the use of protecting groups for the amine and carboxylic acid functionalities.

N-Protection Strategies (e.g., Boc, Fmoc) for Amino Acids and Analogs

The protection of the α-amino group is a critical step to prevent undesired side reactions, such as polymerization, during synthetic transformations. researchgate.net The two most common amine protecting groups utilized in peptide synthesis are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netresearchgate.net

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. researchgate.net It is characterized by its stability to a wide range of nucleophilic and basic conditions, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). researchgate.netub.edu

Esterification for Synthetic Intermediates

Esterification of the carboxylic acid moiety of this compound is a common strategy to create versatile synthetic intermediates. nih.gov Amino acid methyl esters, for example, are important precursors in various synthetic applications, including peptide synthesis. nih.gov A convenient method for preparing amino acid methyl ester hydrochlorides is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.gov This method is advantageous due to its mild reaction conditions, simple workup procedure, and good to excellent yields. nih.gov The Fischer-Speier esterification, which involves refluxing the amino acid in an alcohol like methanol with a catalytic amount of a strong acid such as hydrogen chloride, is another established method. sphinxsai.com

Formation of Complex Peptide and Amide Derivatives

The incorporation of this compound into peptide chains or its conversion into various amide derivatives expands its potential applications. The synthesis of amide derivatives can be achieved by reacting the carboxylic acid group of the protected amino acid with a variety of substituted amines. sphinxsai.comresearchgate.net

For peptide synthesis, solid-phase peptide synthesis (SPPS) is a widely used methodology. scielo.org.mxresearchgate.net In the Fmoc/tBu strategy, an Fmoc-protected this compound would be coupled to a resin-bound amino acid or peptide. The Fmoc group is then removed with a base like piperidine or 4-methylpiperidine to liberate the free amine for the next coupling step. scielo.org.mxresearchgate.net The formation of peptide bonds is typically facilitated by coupling reagents. researchgate.net

The synthesis of other amide derivatives can be accomplished through various methods. One common approach involves activating the carboxylic acid group, for instance, by converting it to an acid chloride using a reagent like thionyl chloride. afjbs.com This activated intermediate can then react with a primary or secondary amine to form the corresponding amide. sphinxsai.comafjbs.com

Biochemical and Molecular Interactions of Substituted Amino Acids

Interactions with Cellular Metabolic Pathways

Interference with Amino Acid Metabolism

There is currently a lack of specific studies detailing the direct interference of 4-Amino-5-methylhex-2-ynoic acid with the metabolic pathways of other amino acids. Generally, amino acids are fundamental to protein synthesis and can be catabolized to provide energy or serve as precursors for other biomolecules. nih.govyoutube.com The degradation of amino acids typically involves the removal of the amino group, with the remaining carbon skeleton entering central metabolic pathways like the citric acid cycle. nih.govyoutube.com Without targeted research, the role of this compound as a substrate, intermediate, or inhibitor in these pathways remains uncharacterized.

Modulation of Protein Biosynthesis

The effect of this compound on protein biosynthesis has not been specifically documented. However, studies on analogous compounds provide context. For instance, a different compound, 2-Amino-5-methyl-5-hexenoic acid, has been shown to act as a methionine analog that inhibits protein synthesis in bacteria but does not affect DNA or RNA synthesis. nih.gov This analog was found to inhibit the formation of methionyl-tRNA, a crucial step in initiating protein translation. nih.gov It is plausible that this compound could have similar or different effects, but empirical data is required for confirmation.

Effects on Nucleic Acid Synthesis and Function

No available studies have investigated the effects of this compound on the synthesis or function of nucleic acids such as DNA and RNA. Research on the related compound 2-Amino-5-methyl-5-hexenoic acid indicated no inhibition of DNA or RNA synthesis. nih.gov

Molecular Targets and Mechanisms of Action

Enzyme Inhibition Profiles

Specific enzyme inhibition profiles for this compound are not available in the reviewed literature. The structural features of this compound, including the amino group and the alkyne functional group, suggest potential for interaction with various enzymes, but this has not been experimentally verified.

Receptor Interaction Analysis

There is no scientific literature available that analyzes the interaction of this compound with any specific receptors, including those related to growth hormone release. While certain amino acids and their derivatives are known to act as secretagogues for growth hormone, no such function has been attributed to this compound.

Binding to Specific Biological Macromolecules (e.g., Elongation Factor-1A)

There is no scientific literature available that documents the specific binding of this compound to biological macromolecules such as the eukaryotic translation elongation factor 1A (eEF1A). The function of eEF1A is critical in protein synthesis, where it is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome. While interactions between novel amino acid analogs and components of the translation machinery are a subject of study, specific binding data for this compound has not been reported.

Effects on Cellular Membrane Integrity and Mitochondrial Function (e.g., antiprotozoal leucinostatin derivatives)

The effects of this compound on cellular membrane integrity and mitochondrial function have not been characterized in available research. The prompt mentions leucinostatin derivatives as an example of compounds affecting these cellular processes. Leucinostatins are a family of peptide antibiotics known to contain a high proportion of unusual amino acids and exhibit potent antiprotozoal and anticancer properties, which are linked to the inhibition of mitochondrial function. researchgate.net

The structures of leucinostatins are complex lipopeptides assembled by non-ribosomal peptide synthetases. researchgate.netrsc.org For instance, Leucinostatin A's structure includes nine amino acid residues and is acylated at its N-terminus with (E)-4-methylhex-2-enoic acid. nih.govnih.gov This precursor has a carbon-carbon double bond (an alkene), distinguishing it from this compound, which possesses a carbon-carbon triple bond (an alkyne). There is no evidence to suggest that this compound is a natural component of any known leucinostatin or that its biological activities have been investigated. nih.govrsc.orgplos.org

Allelochemical Activity and Phytotoxic Effects

Inhibition of Plant Growth

No studies documenting the allelochemical activity or phytotoxic effects of this compound have been found in the scientific literature. Research on the impact of this specific compound on plant growth and development has not been published.

Mechanisms of Action in Plant Systems (e.g., interference with metabolic pathways)

Consistent with the lack of data on its phytotoxicity, the mechanisms of action for this compound in plant systems have not been elucidated. There is no information regarding its potential interference with plant metabolic pathways.

Role as Non-Proteinogenic Amino Acids in Biological Discrimination

Incorporation Challenges in Protein Synthesis

As a non-proteinogenic amino acid (NPAA), this compound is not one of the canonical amino acids used by the ribosomal machinery during protein synthesis. Its incorporation into a polypeptide chain presents significant challenges and would require specialized bioengineering tools.

The primary obstacle is the need for a unique aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. In a host cell, this pair must be orthogonal, meaning the engineered aaRS must specifically charge its corresponding tRNA with this compound and neither should cross-react with the cell's endogenous amino acids, tRNAs, or synthetases.

Further challenges are presented by the distinct structure of this compound compared to standard amino acids. The presence of a rigid alkyne (triple bond) in the backbone and a branched isopropyl group on the side chain could create steric hindrance and conformational constraints, potentially disrupting protein secondary structures like alpha-helices or beta-sheets if successfully incorporated.

Table 1: Comparison of this compound and Proteinogenic Leucine (B10760876)

| Feature | Leucine (Proteinogenic) | This compound (Non-Proteinogenic) | Incorporation Challenge |

|---|---|---|---|

| Genetic Codon | Yes (e.g., CUU, CUC) | None | Requires codon reassignment (e.g., amber stop codon). |

| aaRS Recognition | Recognized by native Leucyl-tRNA synthetase. | Not recognized by native synthetases. | Requires a specifically engineered, orthogonal aaRS. |

| Backbone Structure | Saturated Cα-C bond | Unsaturated C2-C3 triple bond (alkyne). | The rigid, linear geometry of the alkyne can restrict polypeptide chain flexibility. |

| Side Chain | Isobutyl | Isopropyl group at C5. | The overall structure is distinct from any natural amino acid, ensuring high orthogonality if a synthetase is developed. |

Structure Activity Relationship Sar Studies for Bioactive Analogs

Influence of Alkyne/Alkene Position and Geometric Isomerism on Bioactivity

The position and nature of the unsaturation in the carbon chain of GABA analogs are critical determinants of their biological activity. The introduction of a double or triple bond creates a planar rigidity in the molecule and can influence its interaction with the active site of the target enzyme.

In a series of 4-amino-2-(substituted methyl)-2-butenoic acids, the E-isomer was found to be the sole product of a stereoselective selenoxide elimination, highlighting the thermodynamic stability of this geometric arrangement. consensus.app While these compounds were potent competitive inhibitors of GABA-T, they did not act as inactivators. consensus.app This suggests that the specific geometry conferred by the 2,3-double bond is crucial for binding to the active site but may not position the molecule optimally for the subsequent inactivation steps that can occur with other analogs.

Studies on butenoic acid derivatives have also demonstrated the importance of geometric isomerism. For instance, (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II. nih.gov This underscores that the geometric configuration of the double bond is a key factor in the potency and selectivity of these compounds.

The replacement of the alkyne in γ-acetylenic GABA with other functional groups, or its shift to different positions, would likewise be expected to profoundly alter the inhibitory profile. The triple bond in the γ,δ-position is a key feature for the mechanism-based inactivation of GABA-T by γ-acetylenic GABA.

| Compound | Unsaturation | Position of Unsaturation | Geometric Isomer | Biological Target | Observed Activity |

|---|---|---|---|---|---|

| 4-Amino-5-methylhex-2-ynoic acid | Alkyne | 2,3 | N/A | GABA-T (putative) | Data not available |

| 4-Amino-2-(fluoromethyl)-2-butenoic acid | Alkene | 2,3 | E | GABA-T | Competitive inhibitor consensus.app |

| (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives | Alkene | 2,3 | Z | Carbonic Anhydrase I & II | Potent inhibitors nih.gov |

| γ-Acetylenic GABA (4-Aminohex-5-ynoic acid) | Alkyne | 5,6 | N/A | GABA-T | Catalytic inhibitor nih.gov |

Impact of Methyl Branching and Stereochemistry at C5 (or analogous positions)

The presence and stereochemistry of a methyl group, particularly at the C5 position in this compound, can significantly modulate bioactivity. This substitution can influence the molecule's conformation, lipophilicity, and steric interactions within the enzyme's active site.

In studies of neurosteroid analogues that modulate GABA(A) receptors, the position and orientation of a methyl group have been shown to have a profound impact on activity. For example, a 6β-methyl group in certain steroid series resulted in compounds with similar or greater activity than the parent compounds, whereas a 6α-, 7β-, or 7α-methyl substituent led to reduced potency. nih.govacs.org This highlights the high degree of spatial selectivity within the receptor's binding pocket.

For inhibitors of GABA-T, the stereochemistry of substituents is also a critical factor. The inactivation of mammalian brain GABA-T by the enantiomers of 4-aminohex-5-ynoic acid has been shown to be stereospecific. nih.gov This implies that the enzyme's active site can distinguish between different stereoisomers, with one enantiomer often being significantly more potent than the other. This stereoselectivity is a common feature in the interaction of small molecules with biological macromolecules.

| Compound Series | Position of Methyl Group | Stereochemistry | Effect on Bioactivity |

|---|---|---|---|

| Neurosteroid Analogues | 6β | Axial | Maintained or increased activity nih.govacs.org |

| Neurosteroid Analogues | 6α | Equatorial | Reduced potency nih.govacs.org |

| Neurosteroid Analogues | 7β or 7α | - | Reduced potency nih.govacs.org |

| 4-Aminohex-5-ynoic acid enantiomers | - | (S) vs (R) | Stereospecific inactivation of GABA-T nih.gov |

Role of Amino Group Position and Substitution Pattern

The position and substitution of the amino group are fundamental to the activity of these amino acid analogs. The primary amino group is often crucial for recognition by the target enzyme, mimicking the natural substrate, GABA.

In a series of aminopyridazine derivatives of GABA, it was determined that a GABA moiety carrying a positive charge is essential for optimal recognition by the GABA-A receptor. nih.gov This suggests that the amino group, in its protonated form, likely engages in a key electrostatic interaction with the receptor. Furthermore, the study found that for the compounds to act as antagonists, the butyric acid moiety needed to be linked to the N(2) nitrogen of a 3-aminopyridazine. nih.gov

The bioisosteric replacement of the α-amino carboxylic acid functionality in other amino acid analogs has also been explored. For instance, replacing the α-amino acid group with a 3,4-diamino-3-cyclobutene-1,2-dione moiety in a series of NMDA antagonists resulted in compounds with good affinity for the NMDA receptor. nih.gov This indicates that while the primary amino group is important, it can sometimes be replaced by other functional groups that can mimic its key interactions.

| Compound Series | Amino Group Feature | Impact on Bioactivity |

|---|---|---|

| Aminopyridazine derivatives of GABA | Positively charged GABA moiety | Essential for optimal GABA-A receptor recognition nih.gov |

| Aminopyridazine derivatives of GABA | Linkage to N(2) of 3-aminopyridazine | Conferred GABA-antagonistic character nih.gov |

| NMDA antagonists | Bioisosteric replacement of α-amino acid | Maintained good receptor affinity nih.gov |

Correlation between Structural Features and Biological Function

For GABA-T inhibitors, the presence of an acetylenic or other reactive group at a specific position is often required for mechanism-based inactivation. The conformation of the molecule, influenced by features such as double bonds and methyl substitutions, dictates how well the reactive moiety is presented to the catalytic residues of the enzyme. Conformationally rigid analogues of GABA-T inactivators have been synthesized to probe the required geometry for inactivation. nih.gov

Advanced Research Methodologies for Characterization and Discovery

Spectroscopic Analysis for Confirmation of Synthetic Intermediates and Products

Spectroscopy is the cornerstone for the structural verification of newly synthesized molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can piece together their atomic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. For 4-Amino-5-methylhex-2-ynoic acid, ¹H-NMR would provide information on the number and connectivity of hydrogen atoms, while ¹³C-NMR would reveal the carbon skeleton.

In a typical ¹H-NMR spectrum of this compound, specific signals would be expected based on its unique structure. For instance, the proton of the terminal alkyne would likely appear as a distinct singlet. The isopropyl group would present as a doublet for the two methyl groups and a multiplet for the single methine proton. The protons on the main carbon chain adjacent to the amine and the alkyne would show characteristic splitting patterns due to their coupling with neighboring protons.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) are used to establish correlations between coupled protons, helping to confirm the sequence of atoms within the molecule. This is particularly useful for unambiguously assigning signals in complex regions of the spectrum.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound Note: These are predicted values based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 (broad s) | ~170-180 |

| C2 (-CH) | ~3.5-4.0 (m) | ~75-85 (alkyne C) |

| C3 (C≡C) | - | ~70-80 (alkyne C) |

| C4 (-CH-NH₂) | ~3.8-4.2 (m) | ~50-60 |

| C5 (-CH(CH₃)₂) | ~1.8-2.2 (m) | ~30-40 |

| C6 (-CH(CH₃)₂) | ~0.9-1.1 (d) | ~20-25 |

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (Chemical Formula: C₇H₁₁NO₂), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.

Under electron ionization (EI) or other fragmentation techniques, the molecule would break apart in a predictable manner. Common fragmentation pathways for amino acids include the loss of the carboxylic acid group (-COOH) or the cleavage of bonds adjacent to the amine group. Analysis of these fragment ions helps to corroborate the structure determined by NMR.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. column-chromatography.com It is essential for both isolating the target compound from reaction side products and for verifying its purity before further analysis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of components in a mixture. who.int For an amino acid like this compound, which lacks a strong UV-absorbing chromophore, derivatization is often required for sensitive detection. myfoodresearch.comliberty.edu

In a typical analytical workflow, the sample would be reacted with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) to yield a highly fluorescent product. liberty.eduimtakt.com This allows for detection at very low concentrations using a fluorescence detector. who.int The separation is commonly achieved using reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. cifri.res.in

Preparative HPLC utilizes the same principles but on a larger scale to purify significant quantities of the compound for further studies.

Table 2: Example HPLC Method Parameters for Analysis of a Derivatized Amino Acid Analog

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Sodium Acetate, pH 6.5) |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence Detector (e.g., Ex: 340 nm, Em: 455 nm for OPA) |

| Derivatization | Pre-column with o-phthalaldehyde (OPA) |

Column chromatography is a fundamental purification technique used for separating individual chemical compounds from mixtures. column-chromatography.com For the purification of this compound, ion-exchange chromatography can be particularly effective. column-chromatography.com In this method, the amino acid is loaded onto a column containing a charged resin. Due to its amphoteric nature, the amino acid's binding affinity can be controlled by adjusting the pH of the mobile phase, allowing for its separation from uncharged or differently charged impurities. myfoodresearch.com

Alternatively, flash chromatography using a silica (B1680970) gel stationary phase can be employed to separate the target compound from less polar or more polar synthetic byproducts. acs.orgnih.gov The fractions are collected as the solvent runs through the column and are typically analyzed by a simpler method like thin-layer chromatography (TLC) to identify those containing the pure product.

Bioassay-Guided Fractionation for Active Compound Identification

When a synthetic mixture or natural extract shows promising biological activity, bioassay-guided fractionation is the method used to pinpoint the specific compound responsible for that effect. nih.gov Given that this compound is an analog of the neurotransmitter GABA, a relevant bioassay might involve measuring the binding affinity to GABA receptors. nih.govnih.gov

The process unfolds as follows:

A crude mixture containing this compound is tested in the bioassay and shows activity.

The mixture is separated into several fractions using a chromatographic technique like HPLC or column chromatography.

Each fraction is then individually tested in the bioassay.

The fraction that retains the highest activity is selected for further separation.

This iterative process of separation and bioassay is repeated until a single, pure compound is isolated that accounts for the activity.

Finally, the structure of this isolated active compound is elucidated using the spectroscopic methods described earlier (NMR, MS) to confirm its identity as this compound.

Computational Modeling for Structure-Function Predictions

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target macromolecule, typically a protein.

Molecular Docking

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net It involves two main steps: first, predicting the conformation of the ligand and its placement and orientation within the active site of the protein, and second, assessing the binding affinity with a scoring function. mdpi.com For instance, in silico docking techniques are used to forecast how a small molecule, like a tyrosine kinase inhibitor, binds to a target protein. researchgate.net The process requires the three-dimensional structures of both the ligand and the protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

In a typical molecular docking workflow, the protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The ligand is then flexibly docked into this site, and various conformations are sampled. Scoring functions, which can be force-field-based, empirical, or knowledge-based, are then used to rank the docked poses. For example, AutoDock Vina, a popular docking software, was used to perform molecular docking of anticonvulsant compounds to the Gama amino butyric acid aminotransferase (GABA-AT). tandfonline.com The results of such studies are often visualized to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-protein complex. Unlike the static picture from molecular docking, MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov This allows for the study of the flexibility of the protein and the ligand, the role of solvent molecules, and the energetic changes that occur upon binding. nih.gov

An MD simulation can be performed on a ligand-protein complex, often starting from a promising pose obtained from molecular docking. The system is solvated in a box of water molecules, and ions are added to neutralize the charge. The simulation then proceeds for a specific time, typically nanoseconds to microseconds, during which the positions, velocities, and energies of all atoms are recorded at regular intervals. Analysis of the MD trajectory can reveal the stability of the binding pose, the key interactions that maintain the complex, and the free energy of binding. For example, MD simulations have been used to assess the structural effects induced by the carbonylation of amino acids on different protein systems. nih.gov

A hypothetical molecular docking and dynamics simulation of this compound with a target enzyme could provide valuable data, as illustrated in the table below.

| Computational Method | Predicted Parameter | Hypothetical Value for this compound | Significance |

| Molecular Docking | Binding Affinity (kcal/mol) | -7.5 | Indicates a potentially stable binding interaction. |

| Interacting Residues | TYR 82, PHE 290, LYS 122 | Identifies key amino acids for binding. | |

| Hydrogen Bonds | 2 | Highlights specific stabilizing interactions. | |

| Molecular Dynamics | RMSD of Ligand (Å) | 1.5 | Suggests the stability of the ligand's binding pose over time. |

| Binding Free Energy (kcal/mol) | -10.2 | Provides a more accurate estimation of binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. youtube.com The fundamental principle of QSAR is that the variation in the biological activity of a series of compounds is correlated with the variation in their physicochemical properties. nih.gov

The process of developing a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. Then, for each compound, a set of molecular descriptors is calculated. These descriptors can be categorized as 0D (e.g., molecular weight), 1D (e.g., counts of atoms and functional groups), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). youtube.com

Once the descriptors are calculated, a mathematical model is built using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.gov The goal is to create a model that can accurately predict the biological activity of new, untested compounds based on their calculated descriptors. youtube.com

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. tandfonline.com A statistically robust and predictive QSAR model can be a valuable tool in drug discovery, enabling the virtual screening of large compound libraries and the rational design of more potent analogs. nih.gov For instance, QSAR studies on anticonvulsant compounds have led to models with high correlation coefficients (R²) that are considered reliable and predictable. tandfonline.com

A hypothetical QSAR study on a series of alkynoic acid derivatives, including this compound, could yield a predictive model as summarized in the table below.

| QSAR Model Parameter | Description | Hypothetical Value | Interpretation |

| R² (Coefficient of Determination) | The proportion of the variance in the biological activity that is predictable from the descriptors. | 0.85 | 85% of the variability in activity is explained by the model. |

| Q² (Cross-validated R²) | A measure of the model's predictive ability, obtained through cross-validation. | 0.78 | Indicates good internal predictive power. |

| Important Descriptors | The molecular properties that have the most significant impact on activity. | LogP, Molecular Shape, Dipole Moment | Suggests that lipophilicity, steric factors, and electronic properties are key for activity. |

Future Perspectives in Chemical and Biological Research

Elucidation of Complete Biosynthetic Pathways for Alkyne-Containing Amino Acids

The discovery of biosynthetic pathways for terminal alkyne-containing amino acids in organisms like the bacterium Streptomyces cattleya has been a significant breakthrough. nih.govchemistryviews.org Research has revealed a remarkable enzymatic strategy for the formation of the terminal alkyne moiety in compounds such as β-ethynylserine (βes) and propargylglycine (B1618536) (Pra). acs.org This process initiates with L-lysine and involves a series of enzymatic steps including halogenation, oxidative carbon-carbon bond cleavage, and the formation of an allene (B1206475) intermediate that isomerizes to the terminal alkyne. acs.orgspringernature.com

However, the full biosynthetic diversity of alkyne-containing amino acids is far from completely understood. Future research will likely focus on:

Identifying Novel Pathways: Exploring diverse microbial and plant sources to uncover new biosynthetic routes to both terminal and internal alkyne-containing amino acids.

Characterizing Key Enzymes: Detailed mechanistic studies of the enzymes involved, such as the unique halogenases, oxidases, and the PLP-dependent lyase responsible for alkyne formation, will be crucial. acs.org This includes understanding the substrate scope and catalytic mechanisms of these enzymes.

Metabolic Engineering: Leveraging the discovered biosynthetic genes to engineer microorganisms for the overproduction of known alkyne-containing amino acids or the de novo synthesis of novel analogs. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Terminal Alkyne-Containing Amino Acids in Streptomyces cattleya

| Enzyme | Function | Substrate(s) | Product(s) |

| BesD | α-ketoglutarate/Fe-dependent halogenase | L-lysine | 4-chloro-L-lysine (4-Cl-Lys) |

| BesC | Oxidase | 4-chloro-L-lysine (4-Cl-Lys) | 4-chloro-allyl-glycine (4-Cl-Alg) |

| BesB | Pyridoxal (B1214274) 5'-phosphate (PLP)-dependent γ-lyase | 4-chloro-allyl-glycine (4-Cl-Alg) | L-propargylglycine (Pra) |

| BesA | Ligase | L-propargylglycine (Pra), Glutamate | γ-glutamyl-L-propargylglycine dipeptide |

| BesE | Hydroxylase | γ-glutamyl-L-propargylglycine dipeptide | γ-glutamyl-β-ethynylserine (βes) dipeptide |

Source: Adapted from Marchand et al., Nature, 2019. nih.govacs.org

Design and Synthesis of Novel Analogs with Enhanced or Targeted Biological Activities

The alkyne functional group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of various molecular probes, imaging agents, and drug molecules. nih.gov The future in this area lies in the rational design and synthesis of novel alkyne-containing amino acid analogs with tailored properties.

Future research will likely pursue:

Structural Diversity: Synthesizing a wider range of analogs with variations in the carbon chain length, branching (as in the hypothetical 4-Amino-5-methylhex-2-ynoic acid), stereochemistry, and the position of the alkyne group (terminal vs. internal).

Enhanced Bio-orthogonality: Developing analogs with modified alkyne groups that exhibit faster reaction kinetics or alternative reactivity for bio-orthogonal ligations beyond the standard CuAAC.

Targeted Delivery: Incorporating targeting moieties into the amino acid structure to direct them to specific cells or tissues, thereby enhancing their efficacy and reducing off-target effects.

Peptide and Protein Engineering: Using these novel analogs as building blocks for the synthesis of peptides and proteins with unique functionalities, such as improved stability, enhanced receptor binding, or novel catalytic activities. The synthesis of peptidomimetics, like β-peptides, from these amino acids is a promising avenue due to their resistance to enzymatic degradation.

Comprehensive Investigation of Molecular Mechanisms in Diverse Biological Systems

The ability to incorporate alkyne-containing amino acids into proteins in vivo provides a powerful tool for studying a wide array of biological processes. acs.org By tagging these modified proteins with fluorescent probes or affinity labels via click chemistry, researchers can track their localization, interactions, and post-translational modifications.

Future investigations should aim for:

Proteome-Wide Analysis: Expanding the use of these amino acids from single-protein studies to proteome-wide analyses to gain a global understanding of cellular processes under various conditions.

Dynamic Processes: Developing new methodologies to study dynamic biological processes in real-time, such as protein trafficking, signal transduction cascades, and enzyme kinetics.

Unraveling Disease Mechanisms: Applying these tools to study the molecular basis of diseases, including cancer, neurodegenerative disorders, and infectious diseases, by tracking the behavior of key proteins involved in these pathologies.

Exploring Non-Canonical Functions: Investigating potential intrinsic biological activities of the alkyne-containing amino acids themselves or their metabolites, beyond their role as chemical reporters.

Development of Robust and Scalable Synthetic Processes

For alkyne-containing amino acids to be widely adopted in research and potential therapeutic applications, efficient and scalable synthetic methods are essential. While several synthetic routes exist, they often face challenges in terms of yield, cost, and environmental impact. researchgate.net

Future efforts in this domain should concentrate on:

Novel Synthetic Strategies: Developing new, more efficient synthetic routes that avoid hazardous reagents and minimize purification steps. This could involve exploring novel catalytic methods or chemoenzymatic approaches.

Process Optimization: Optimizing existing synthetic protocols to improve yields, reduce reaction times, and lower the cost of starting materials and reagents. mdpi.com

Green Chemistry Approaches: Implementing principles of green chemistry to develop more sustainable and environmentally friendly synthetic processes.

Industrial-Scale Production: Adapting and scaling up the most promising synthetic routes to enable the large-scale, cost-effective production of key alkyne-containing amino acids and their derivatives, making them more accessible to the broader scientific community. researchgate.net

The development of scalable syntheses for complex molecules like tranexamic acid, involving steps like isomerization under modest conditions, can provide valuable insights for producing structurally diverse amino acids. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.